

Spectroscopic Analysis of Ethyl 3-methoxypropanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-methoxypropionate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Ethyl 3-methoxypropanoate (CAS No. 10606-42-5). The information presented is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and characteristic IR absorption data for Ethyl 3-methoxypropanoate.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--|
| 4.160 | Quartet (q) | 2H | -O-CH ₂ -CH ₃ |
| 3.662 | Triplet (t) | 2H | -O-CH ₂ -CH ₂ - |
| 3.356 | Singlet (s) | 3H | -O-CH ₃ |
| 2.568 | Triplet (t) | 2H | -CH ₂ -CH ₂ -C=O |
| 1.267 | Triplet (t) | 3H | -O-CH ₂ -CH ₃ |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|------------------------|-----------------|--|
| 171.9 | C=O | C=O |
| 67.3 | CH ₂ | -O-CH ₂ -CH ₂ - |
| 60.5 | CH ₂ | -O-CH ₂ -CH ₃ |
| 58.7 | CH ₃ | -O-CH ₃ |
| 34.5 | CH ₂ | -CH ₂ -CH ₂ -C=O |
| 14.2 | CH ₃ | -O-CH ₂ -CH ₃ |

Solvent: CDCl₃.

Table 3: Characteristic Infrared (IR) Absorption Data

| Wavenumber (cm ⁻¹) | Intensity | Vibration Type | Functional Group |
|--------------------------------|-----------|----------------|---|
| 2980-2850 | Strong | C-H Stretch | Alkane (CH ₃ , CH ₂) |
| 1750-1735 | Strong | C=O Stretch | Ester |
| 1300-1000 | Strong | C-O Stretch | Ester, Ether |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of Ethyl 3-methoxypropanoate is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition (^1H NMR):

- The NMR spectrometer is tuned and shimmed for the prepared sample to achieve optimal magnetic field homogeneity.
- A standard one-dimensional proton NMR spectrum is acquired at a frequency of 400 MHz.
- Key acquisition parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
- Chemical shifts are referenced to the TMS signal at 0 ppm.

Data Acquisition (^{13}C NMR):

- A one-dimensional carbon-13 NMR spectrum is acquired, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- The chemical shifts are referenced to the solvent peak of CDCl_3 ($\delta \approx 77.16$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- As Ethyl 3-methoxypropanoate is a liquid, a spectrum can be obtained directly from a thin film of the neat sample.
- A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to form a thin, uniform liquid film.

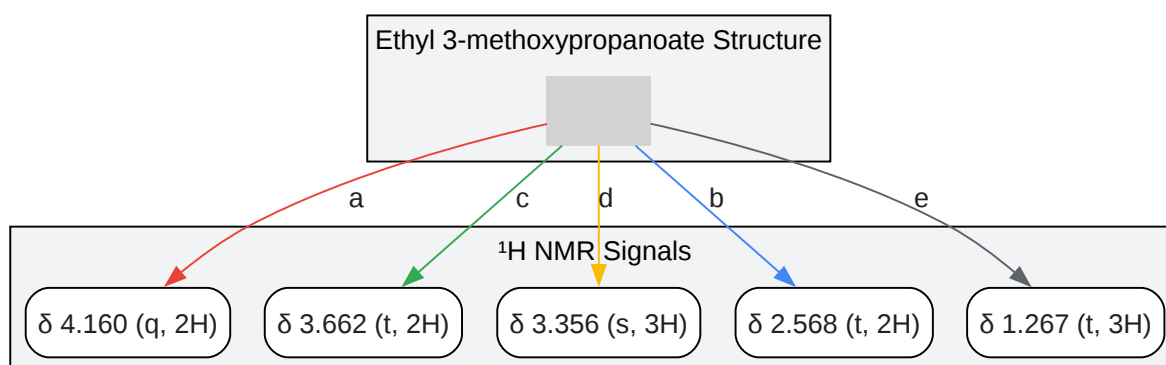
Data Acquisition (FT-IR):

- A background spectrum of the empty spectrometer is first recorded.
- The prepared sample (salt plates with the liquid film) is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Visualizations

Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of Ethyl 3-methoxypropanoate and its characteristic ^1H NMR signals.



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Caption: Correlation of ^1H NMR signals with proton environments in Ethyl 3-methoxypropanoate.

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